1-(4'-Fluorophenyl)ethanone-2-boronic acid pinacol ester
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Overview
Description
1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly significant in organic synthesis due to its utility in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester typically involves the reaction of 1-(4’-Fluorophenyl)ethanone with boronic acid and pinacol. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 4’-Fluorophenyl ethanone alcohol.
Reduction: 1-(4’-Fluorophenyl)ethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the pinacol ester group.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group instead of the ethanone group.
Uniqueness
1-(4’-Fluorophenyl)ethanone-2-boronic acid pinacol ester is unique due to its combination of a fluorophenyl group and a boronic ester, which provides distinct reactivity and stability advantages in various synthetic applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-13(2)14(3,4)19-15(18-13)9-12(17)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDPNBFRKSIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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